An In-depth Technical Guide to 5-Bromo-2-butoxy-3-methylpyridine (CAS No. 1261895-63-9)
An In-depth Technical Guide to 5-Bromo-2-butoxy-3-methylpyridine (CAS No. 1261895-63-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-butoxy-3-methylpyridine, a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. While specific details on this particular compound are emerging, this guide synthesizes available information and provides expert insights based on the well-established chemistry of related brominated and alkoxy-substituted pyridines. We will delve into its chemical identity, physicochemical properties, a plausible synthetic pathway, and its potential applications in drug discovery, with a focus on its role as a versatile building block for novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities.
Introduction: The Significance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its metabolic stability.[3] The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3]
5-Bromo-2-butoxy-3-methylpyridine (CAS No. 1261895-63-9) is a trifunctionalized pyridine derivative that offers multiple avenues for chemical modification. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[4] The 2-butoxy group can influence the compound's lipophilicity and may participate in key binding interactions with biological targets. The 3-methyl group provides steric bulk and can modulate the electronic properties of the pyridine ring. The strategic placement of these three substituents makes 5-Bromo-2-butoxy-3-methylpyridine a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.[5][6]
Chemical and Physical Properties
A comprehensive, experimentally verified dataset for 5-Bromo-2-butoxy-3-methylpyridine is not extensively available in the public domain. However, based on its structure and data from similar compounds, the following properties can be predicted.
| Property | Value | Source |
| CAS Number | 1261895-63-9 | [7] |
| Molecular Formula | C₁₀H₁₄BrNO | Calculated |
| Molecular Weight | 244.13 g/mol | Calculated |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred |
Synthesis of 5-Bromo-2-butoxy-3-methylpyridine: A Plausible Synthetic Route
The proposed synthesis would likely start from the commercially available 5-bromo-2-chloro-3-methylpyridine. The chloro substituent at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 5-Bromo-2-butoxy-3-methylpyridine.
Detailed Experimental Protocol (Hypothetical):
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloro-3-methylpyridine (1.0 eq).
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Solvent and Reagent Addition: Add anhydrous butan-1-ol as the solvent. Then, carefully add sodium butoxide (1.1 - 1.5 eq) to the reaction mixture. The use of a pre-formed alkoxide is generally preferred over generating it in situ with sodium hydride to avoid potential side reactions.
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Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of butan-1-ol is approximately 117 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash with water and then with brine to remove any remaining butan-1-ol and salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Bromo-2-butoxy-3-methylpyridine.
Causality Behind Experimental Choices:
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Choice of Base: Sodium butoxide serves as the nucleophile and is a strong enough base to facilitate the displacement of the chloride.
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Solvent: Butan-1-ol acts as both the solvent and the source of the butoxy group when using sodium metal for in situ alkoxide generation, though using a pre-formed alkoxide in a polar aprotic solvent like DMF could also be a viable alternative.
-
Temperature: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 5-Bromo-2-butoxy-3-methylpyridine lies in its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The bromine atom is the key to its utility, allowing for a wide range of palladium-catalyzed cross-coupling reactions.
Logical Relationship of Functional Groups in Drug Design:
Caption: Potential synthetic pathways and therapeutic applications.
Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. In the context of 5-Bromo-2-butoxy-3-methylpyridine, this reaction would enable the introduction of a wide variety of aryl and heteroaryl groups at the 5-position. Such biaryl structures are common motifs in kinase inhibitors and other targeted therapies.[8]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar bromopyridine derivatives.[8]
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Reaction Setup: In a microwave vial or Schlenk tube, combine 5-Bromo-2-butoxy-3-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
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Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.
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Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C, or utilize microwave irradiation for accelerated reaction times. Monitor the reaction by TLC or LC-MS.
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Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination for the Synthesis of Novel Aminopyridines
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Applying this reaction to 5-Bromo-2-butoxy-3-methylpyridine would yield 5-amino-substituted pyridines, which are valuable intermediates for a wide range of pharmaceuticals, including those targeting the central nervous system (CNS).
Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira coupling enables the introduction of alkyne functionalities. Alkynes are versatile functional groups that can be further elaborated or may themselves be important for biological activity, for instance, in some classes of antimicrobial agents.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Bromo-2-butoxy-3-methylpyridine is not widely available, based on the known hazards of similar brominated and alkoxy-substituted pyridines, the following precautions should be taken:
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
5-Bromo-2-butoxy-3-methylpyridine is a promising and versatile building block for organic synthesis and medicinal chemistry. Its trifunctionalized nature provides a rich platform for the generation of diverse molecular architectures. The bromine atom, in particular, serves as a key handle for a variety of powerful cross-coupling reactions, enabling the synthesis of novel compounds with the potential for a wide range of therapeutic applications. While further experimental data on this specific compound is needed, the well-established chemistry of related pyridine derivatives provides a strong foundation for its utilization in drug discovery and development programs.
References
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 209. [Link]
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The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. (Date not available). [Link]
- Method for preparing 5-bromo-2-methylpyridine. (2011).
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5-Bromo-2-methoxy-3-methylpyridine. PubChem. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4183. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Expert Opinion on Drug Discovery, 16(11), 1263-1289. [Link]
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The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. (Date not available). [Link]
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).
-
2-Bromo-5-methylpyridine. (2016). IUCrData, 1(2), x160090. [Link]
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